{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE
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Overview
Description
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a methoxyphenylsulfonyl group and a methylphenylmethanone group
Preparation Methods
The synthesis of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar compounds to {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE include:
{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(2-MORPHOLINO)ETHANONE: This compound has a similar structure but features a morpholino group instead of a methylphenylmethanone group.
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(PHENYL)METHANONE: This compound is similar but lacks the methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-5-3-4-6-18(15)19(22)20-11-13-21(14-12-20)26(23,24)17-9-7-16(25-2)8-10-17/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGAOHGKBAHQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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